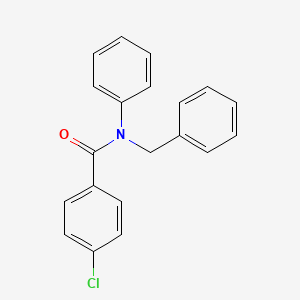

N-benzyl-4-chloro-N-phenylbenzamide

Description

N-Benzyl-4-chloro-N-phenylbenzamide is a substituted benzamide derivative featuring a benzyl group attached to the amide nitrogen and a chloro substituent at the para position of the benzamide ring. Its molecular formula is C₂₀H₁₅ClNO (approximated based on structural analogs in and ). The chloro group enhances electron-withdrawing properties, while the benzyl moiety introduces steric bulk, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

N-benzyl-4-chloro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDXRNJXGXWUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-chloro-N-phenylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-benzyl-4-chloro-N-phenylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

Substitution: Various substituted benzamides.

Oxidation: 4-chlorobenzoic acid.

Reduction: N-benzyl-4-chloro-N-methylbenzamide.

Hydrolysis: 4-chlorobenzoic acid and N-benzylaniline.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of N-phenylbenzamide, including N-benzyl-4-chloro-N-phenylbenzamide, demonstrate significant anticancer properties. A study highlighted the synthesis of new imidazole-based N-phenylbenzamide derivatives, which exhibited cytotoxicity against several cancer cell lines with IC50 values ranging from 7.5 to 11.1 μM . The molecular docking studies revealed a higher binding affinity of these compounds to target receptor proteins, suggesting potential as anticancer agents.

Case Study: Molecular Docking and Dynamics

- Compound : N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide

- Findings : Formed stable complexes with ABL1 kinase protein; promising for further development .

Mitochondrial Inhibition

N-benzyl-4-chloro-N-phenylbenzamide has been identified as a potent inhibitor of the mitochondrial permeability transition pore (PTP). A specific compound in this series demonstrated an EC50 of 280 nM in mitochondrial swelling assays, indicating its efficacy in modulating mitochondrial function . This property is crucial for developing therapies for conditions involving mitochondrial dysfunction.

Case Study: PTP Inhibition

- Compound : 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide

- Findings : High calcium retention capacity; protective against oxidative stress-triggered pore opening .

Antiprotozoal Activity

The compound has also been studied for its antiprotozoal properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that certain N-phenylbenzamide derivatives can disrupt kinetoplast DNA function, leading to parasite death . This highlights the potential for developing new treatments for parasitic infections.

Case Study: Kinetoplast DNA Disruption

- Prototype Compound : N-phenylbenzamide derivative

- Findings : Curative in mouse models; effectively displaced essential DNA-binding proteins .

Structure-Activity Relationship (SAR) Studies

SAR studies around the N-benzyl-4-chloro-N-phenylbenzamide scaffold have led to the identification of compounds with improved biological activity. These studies focus on optimizing chemical structures to enhance efficacy and reduce toxicity, paving the way for novel therapeutic agents .

Physicochemical Properties and Drug-Likeness

The physicochemical properties of N-benzyl-4-chloro-N-phenylbenzamide derivatives have been evaluated using various assays, including PAMPA for permeability and blood-brain barrier penetration tests. Compounds in this series have shown promising results regarding their pharmacokinetic profiles, which are essential for drug development .

| Property | Value |

|---|---|

| EC50 (Mitochondrial) | 280 nM |

| Calcium Retention Ratio | 19 |

| Plasma Stability | Moderate |

| Blood-Brain Barrier | Very Good Permeability |

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Electron-Withdrawing Groups: The 4-chloro substituent in N-benzyl-4-chloro-N-phenylbenzamide enhances electrophilicity compared to non-halogenated analogs. In contrast, the nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide () increases reactivity but may reduce metabolic stability .

Physicochemical Properties

- Solubility : The benzyl group in N-benzyl-4-chloro-N-phenylbenzamide likely reduces water solubility compared to smaller analogs like 4-chloro-N-phenylbenzamide. Methoxy or hydroxyl substituents (e.g., ) improve solubility via hydrogen bonding .

- Thermal Stability : Melting points of related benzamides range from 237–279°C (), suggesting that the target compound’s melting point may fall within this range, contingent on crystal packing influenced by the benzyl group .

Spectroscopic Characterization

- IR Spectroscopy : The amide carbonyl (C=O) stretch is expected near 1650–1680 cm⁻¹, consistent with analogs in and . The chloro substituent causes a slight shift compared to nitro or methoxy groups .

- NMR : The benzyl group’s protons would appear as a singlet (~δ 4.5–5.0 ppm for N-CH₂-Ph), distinct from methyl or methoxy substituents (δ 2.3–3.8 ppm) .

Biological Activity

N-benzyl-4-chloro-N-phenylbenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

N-benzyl-4-chloro-N-phenylbenzamide functions primarily through its interaction with specific molecular targets in biological systems. It has been observed to modulate the activity of various receptors and enzymes, which can lead to therapeutic effects in different contexts. The compound's ability to bind to mitochondrial permeability transition pores (PTPs) has been particularly noted, where it exhibits potent inhibitory effects that confer high calcium retention capacity to mitochondria .

Biological Activities

- Antimicrobial Activity :

-

Antiviral Activity :

- A series of N-phenylbenzamide derivatives, including N-benzyl-4-chloro-N-phenylbenzamide, were synthesized and tested for their antiviral properties against Enterovirus 71 (EV71). One derivative exhibited an IC50 value of 5.7–12 μM, showcasing its potential as a lead compound for anti-EV71 drug development .

- Cytotoxicity :

Structure-Activity Relationship (SAR)

The SAR studies around N-benzyl-4-chloro-N-phenylbenzamide revealed that modifications at specific positions on the benzamide scaffold significantly influence biological activity. For instance, altering substituents on the benzene rings can enhance or diminish the compound's efficacy against various targets. The highest reported calcium retention capacity (CRC) ratio was 19 for one derivative, indicating robust PTP inhibition .

Case Study 1: Inhibition of Mitochondrial Swelling

A study highlighted the effectiveness of a related compound in inhibiting mitochondrial swelling with an EC50 value of 280 nM. This suggests that derivatives of N-benzyl-4-chloro-N-phenylbenzamide could be developed as therapeutic agents targeting mitochondrial dysfunctions associated with various diseases .

Case Study 2: Antiprotozoal Efficacy

In vivo studies demonstrated that certain derivatives were able to displace High Mobility Group (HMG)-box proteins from their DNA binding sites in T. brucei, leading to the disruption of kinetoplast DNA and subsequent parasite death. This mechanism underlines the potential for developing new treatments against kinetoplastid parasites .

Data Summary Table

| Activity | Target | IC50/EC50 Values | Notes |

|---|---|---|---|

| Mitochondrial Inhibition | PTP | EC50 = 280 nM | Highest CRC ratio reported |

| Antiviral | Enterovirus 71 | IC50 = 5.7–12 μM | Promising lead for drug development |

| Antiparasitic | Trypanosoma brucei | Curative in mouse model | Disrupts kDNA function |

| Cytotoxicity | Human hepatocytes | LC50 = 30–32 μM | Selectivity ratios indicate potential safety |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-chloro-N-phenylbenzamide in laboratory settings?

- Methodology : The synthesis typically involves multi-step reactions. For example, chlorinated intermediates can be prepared via nucleophilic substitution or Friedel-Crafts acylation, followed by coupling with benzylamine derivatives. A related compound, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, was synthesized by first functionalizing the pyridine ring and then introducing the benzamide moiety via amidation . Similar approaches can be adapted for N-benzyl-4-chloro-N-phenylbenzamide by substituting reagents and optimizing reaction conditions (e.g., solvent, temperature, catalysts).

Q. How can spectroscopic techniques (NMR, UV-Vis, MS) be employed to confirm the structure of N-benzyl-4-chloro-N-phenylbenzamide?

- Methodology :

- 1H/13C NMR : Assign peaks based on characteristic shifts for aromatic protons (δ 7.0–8.0 ppm) and amide protons (δ ~8.5 ppm). Substituent effects (e.g., chloro, benzyl groups) can alter chemical shifts predictably .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns indicative of the benzamide backbone and chloro substituents .

- UV-Vis : Monitor absorbance in the 250–300 nm range for π→π* transitions in aromatic systems .

Q. What solubility and stability considerations are critical for handling N-benzyl-4-chloro-N-phenylbenzamide in experimental workflows?

- Methodology : Solubility can be assessed in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Stability studies should include thermal gravimetric analysis (TGA) and monitoring degradation via HPLC under varying pH and light conditions. Related benzamides show increased stability in anhydrous environments .

Advanced Research Questions

Q. How can contradictions in crystallographic data for N-benzyl-4-chloro-N-phenylbenzamide derivatives be resolved?

- Methodology : Use software like SHELXL for refinement . For example, in 4-chloro-N-phenylbenzamide, hydrogen bonding (N–H···O) and torsion angles were critical for resolving packing ambiguities . Compare experimental data with computational models (e.g., density functional theory (DFT)) to validate bond lengths and angles .

Q. What strategies optimize the reaction yield of N-benzyl-4-chloro-N-phenylbenzamide when scaling up from milligram to gram quantities?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to evaluate factors like stoichiometry, reaction time, and temperature. For instance, a related synthesis of N-(benzyloxy)-4-(trifluoromethyl)benzamide achieved scalability by adjusting reagent addition rates and purification via column chromatography .

- Hazard Mitigation : Conduct thorough risk assessments for exothermic reactions or hazardous intermediates (e.g., acyl chlorides) .

Q. How do computational methods (e.g., molecular docking, QSAR) predict the bioactivity of N-benzyl-4-chloro-N-phenylbenzamide derivatives?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The trifluoromethyl group in analogs enhances binding affinity due to hydrophobic effects .

- QSAR Models : Corrogate substituent effects (e.g., chloro, benzyl) on bioactivity using descriptors like logP and polar surface area (PSA) .

Q. What analytical techniques are most effective for detecting byproducts in N-benzyl-4-chloro-N-phenylbenzamide synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.